molecular formula C18H20N6OS B12139832 N-[4-(dimethylamino)phenyl]-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-[4-(dimethylamino)phenyl]-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12139832
M. Wt: 368.5 g/mol
InChI Key: LKMMCIYVPTUROC-UHFFFAOYSA-N
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Description

N-[4-(Dimethylamino)phenyl]-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a 1,2,4-triazole core substituted with a pyridinyl group and a methyl group at positions 5 and 4, respectively. The compound is further functionalized with a sulfanyl-linked acetamide moiety bearing a dimethylaminophenyl substituent. This structural architecture places it within a broader class of triazole-based acetamides investigated for diverse biological activities, including insect olfactory receptor modulation (Orco agonists/antagonists) and antimicrobial applications .

Properties

Molecular Formula

C18H20N6OS

Molecular Weight

368.5 g/mol

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H20N6OS/c1-23(2)15-6-4-14(5-7-15)20-16(25)12-26-18-22-21-17(24(18)3)13-8-10-19-11-9-13/h4-11H,12H2,1-3H3,(H,20,25)

InChI Key

LKMMCIYVPTUROC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)N(C)C)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)phenyl]-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound under acidic conditions.

    Attachment of the Pyridinyl Group: The pyridinyl group is introduced via a nucleophilic substitution reaction, where the triazole intermediate reacts with a pyridine derivative.

    Introduction of the Dimethylamino Group: The dimethylamino group is added through a reductive amination reaction, where a suitable amine reacts with a carbonyl compound in the presence of a reducing agent.

    Formation of the Acetamide Moiety: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)phenyl]-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the triazole ring or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated compounds in the presence of a base or acid catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[4-(dimethylamino)phenyl]-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)phenyl]-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares a common scaffold with several triazole-acetamide derivatives, differing primarily in substituents on the phenyl ring, pyridinyl group, and triazole core. These structural variations critically influence pharmacological activity, selectivity, and physicochemical properties.

Structural and Functional Analogues

Key Comparative Insights

Substituent Effects on Orco Modulation: Agonist vs. Antagonist Activity: The target compound’s dimethylaminophenyl group (electron-donating) contrasts with OLC-15’s butylphenyl group, which confers antagonist activity . Ethyl or isopropyl groups (e.g., VUAA-1, OLC-12) favor agonist roles, suggesting that bulkier substituents (e.g., butyl) may sterically hinder receptor activation . Pyridinyl Position: Pyridin-4-yl (target compound, OLC-12) vs. pyridin-3-yl (VUAA-1) or pyridin-2-yl (OLC-15) alters binding affinity. Pyridin-4-yl’s orientation may enhance π-π stacking with insect Orco receptors, as seen in OLC-12’s efficacy .

Antimicrobial Activity: Derivatives with electron-withdrawing groups (e.g., KA9) exhibit superior antimicrobial activity compared to electron-donating groups (e.g., dimethylamino in the target compound) . This suggests that the target compound may prioritize receptor modulation over direct antimicrobial effects.

Physicochemical Properties: The dimethylamino group in the target compound enhances solubility in polar solvents compared to VUAA-1’s ethylphenyl group. However, sulfamoyl-substituted analogs (e.g., N-(4-sulfamoylphenyl) derivative ) likely exhibit even higher aqueous solubility due to the hydrophilic sulfonamide moiety.

Research Findings and Implications

  • Further studies could explore substitutions to enhance this property.
  • Synthetic Flexibility : The compound’s modular scaffold allows for derivatization at R1, R2, and R3 positions, enabling optimization for specific applications (e.g., anti-inflammatory or anticancer activities, as seen in other triazole-acetamides ).

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